molecular formula C21H26FN3O4S B11127598 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

Cat. No.: B11127598
M. Wt: 435.5 g/mol
InChI Key: KJHLNPASPCOCPA-UHFFFAOYSA-N
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Description

  • This compound, also known as FPEB , is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGlu5) .
  • It plays a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy by inhibiting equilibrative nucleoside transporters (ENTs) .
  • FPEB exhibits greater selectivity for ENT2 over ENT1 .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for FPEB are not readily available in the literature. research suggests that it can be synthesized through various chemical transformations.
    • Industrial production methods remain proprietary, but further investigation could reveal additional details.
  • Chemical Reactions Analysis

    • FPEB likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions are not explicitly documented, but they would depend on the specific functional groups present.
    • Major products formed from these reactions would involve modifications to the piperazine ring, the fluorophenyl moiety, or the sulfonamide group.
  • Scientific Research Applications

    • FPEB’s applications span several fields:

        Medicine: It may serve as a potential therapeutic agent due to its mGlu5 antagonism.

        Chemistry: Researchers explore its reactivity and interactions with other molecules.

        Biology: Investigations into its impact on cellular processes and signaling pathways.

        Industry: FPEB’s use in drug discovery and development.

  • Mechanism of Action

    • FPEB’s mechanism involves binding to mGlu5 receptors, modulating glutamatergic neurotransmission.
    • By blocking mGlu5, it affects synaptic plasticity, cognition, and neuroinflammation.
  • Comparison with Similar Compounds

    • While specific analogs of FPEB are scarce in the literature, its unique properties lie in its selectivity for ENT2 and mGlu5.
    • Similar compounds might include other mGlu5 antagonists or ENT inhibitors, but further research is needed to compile a comprehensive list.

    Properties

    Molecular Formula

    C21H26FN3O4S

    Molecular Weight

    435.5 g/mol

    IUPAC Name

    4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide

    InChI

    InChI=1S/C21H26FN3O4S/c1-3-29-17-8-10-18(11-9-17)30(27,28)23(2)16-21(26)25-14-12-24(13-15-25)20-7-5-4-6-19(20)22/h4-11H,3,12-16H2,1-2H3

    InChI Key

    KJHLNPASPCOCPA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F

    Origin of Product

    United States

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